molecular formula C24H21N3O6S B2616847 Ethyl 5-(3,4-dimethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-08-5

Ethyl 5-(3,4-dimethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2616847
CAS No.: 851947-08-5
M. Wt: 479.51
InChI Key: YDTBLUILVDZMEI-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidothienopyridazine . It has been synthesized and evaluated for its antimicrobial activity against representative Gram-positive bacteria, Gram-negative bacteria, and fungi . The compound is available for purchase from various chemical suppliers.


Molecular Structure Analysis

The molecular formula of the compound is C25H23N3O7S . Its average mass is 509.531 Da and its monoisotopic mass is 509.125671 Da .


Physical and Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a molar refractivity of 132.8±0.5 cm3, and a molar volume of 369.5±7.0 cm3 . It has 10 H bond acceptors, 1 H bond donor, and 9 freely rotating bonds . The polar surface area is 144 Å2 and the polarizability is 52.7±0.5 10-24 cm3 . The compound has an ACD/LogP of 3.62 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research into pyrimidine derivatives, including structures related to Ethyl 5-(3,4-dimethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate, has shown their utility in synthesizing new compounds with potential antimicrobial properties. For instance, Farag, Kheder, and Mabkhot (2008) reported on the synthesis of new pyrido[1,2-f]pyrimidine derivatives and their subsequent evaluation for antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Farag, Kheder, & Mabkhot, 2008).

Cyclization Reactions and Enzymatic Activity

The exploration of pyrazolopyrimidinyl keto-esters, which share a core structural motif with the compound , has led to the discovery of novel cyclization reactions and their potential effects on enzymatic activity. The study by Abd and Awas (2008) demonstrated that derivatives formed through these reactions could influence the reactivity of enzymes like cellobiase, suggesting applications in modifying enzyme activity for various scientific purposes (Abd & Awas, 2008).

Synthesis and Anticancer Activity

The synthesis of heterocycles utilizing thiophene incorporated thioureido substituent as precursors, similar to the compound , has been shown to produce derivatives with potent anticancer activity. Abdel-Motaal, Alanzy, and Asem (2020) explored this avenue and evaluated the synthesized products against colon HCT-116 human cancer cell lines, revealing significant anticancer potential (Abdel-Motaal, Alanzy, & Asem, 2020).

Synthesis and Biological Activity Evaluation

Moreover, the synthesis of new heterocyclic compounds, including pyrrolylthieno[2,3-d]pyrimidines and thieno[2,3-d][4,5-d]dipyrimidines, showcases the versatility of compounds structurally related to this compound in producing various derivatives with potential biological activities. Moneam's (2005) research into these compounds emphasizes their potential applications in medicinal chemistry and drug discovery (Moneam, 2005).

Properties

IUPAC Name

ethyl 5-[(3,4-dimethoxybenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O6S/c1-4-33-24(30)20-16-13-34-22(19(16)23(29)27(26-20)15-8-6-5-7-9-15)25-21(28)14-10-11-17(31-2)18(12-14)32-3/h5-13H,4H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTBLUILVDZMEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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